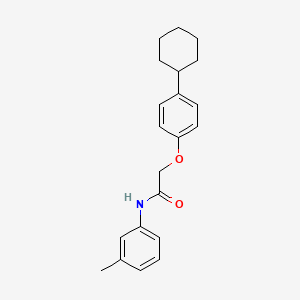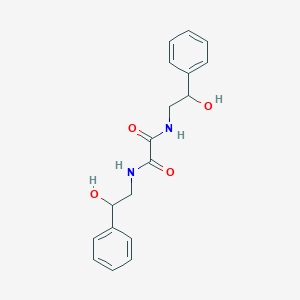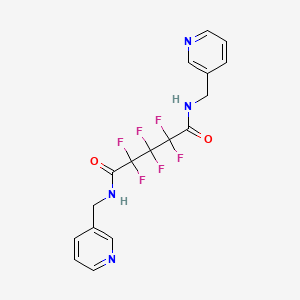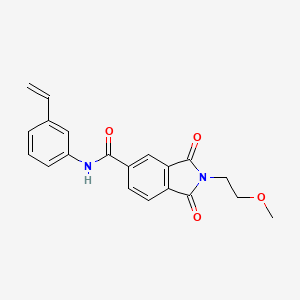
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.
Mécanisme D'action
CCPA acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. Activation of the adenosine A1 receptor by CCPA leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This, in turn, leads to the inhibition of protein kinase A (PKA) and the opening of inwardly rectifying potassium channels, which hyperpolarizes the cell membrane and reduces neuronal excitability.
Biochemical and Physiological Effects
CCPA has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, CCPA has been shown to reduce heart rate, blood pressure, and myocardial contractility. In the central nervous system, CCPA has been shown to have anticonvulsant, neuroprotective, and analgesic effects. CCPA has also been shown to have anti-inflammatory and antiplatelet effects, and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for use in lab experiments. It is a highly selective agonist of the adenosine A1 receptor, which allows for the specific activation of this receptor without affecting other receptors. CCPA is also stable and easy to handle, and has a long shelf life. However, CCPA has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the research on CCPA. One area of interest is the development of new adenosine A1 receptor agonists with improved pharmacological properties, such as increased selectivity and potency. Another area of interest is the investigation of the therapeutic potential of adenosine A1 receptor agonists for the treatment of various diseases, such as Parkinson's disease, epilepsy, and ischemia. Finally, the role of adenosine A1 receptor activation in the regulation of immune function and inflammation is an emerging area of research that warrants further investigation.
Méthodes De Synthèse
The synthesis of CCPA involves the reaction of 4-cyclohexylphenol with 3-methylphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to form the final product, CCPA. The yield of CCPA is typically around 50-60%, and the purity can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CCPA has been extensively used in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological processes. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release, and has been implicated in the pathophysiology of various diseases such as ischemia, epilepsy, and Parkinson's disease. CCPA has been used to study the effects of adenosine A1 receptor activation on these processes, as well as to investigate the potential therapeutic applications of adenosine A1 receptor agonists.
Propriétés
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-6-5-9-19(14-16)22-21(23)15-24-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSKEHKFNZNDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)

![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)


![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)




![methyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5138191.png)

